Ac-DL-Abu-OH

Description

The exact mass of the compound 2-(Acetylamino)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992835 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-57-6, 34271-27-7, 7682-14-6 | |

| Record name | 2-(Acetylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC203440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC205007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Acetamido-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Elucidating the Role and Characteristics of Ac-DL-Abu-OH

An In-Depth Technical Guide to the Chemical Properties of N-Acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH)

N-Acetyl-DL-2-aminobutyric acid (this compound) is a non-proteinogenic, acetylated amino acid derivative of significant interest in the fields of synthetic peptide chemistry, proteomics, and pharmaceutical development.[1][2] As an unnatural amino acid, its incorporation into peptide sequences can impart unique conformational properties and enhanced stability against enzymatic degradation compared to its natural counterparts.[] The N-terminal acetyl group neutralizes the positive charge of the alpha-amino group, altering the molecule's overall charge characteristics and hydrogen bonding potential, which can be a critical design element in novel peptide therapeutics.[]

This guide provides a comprehensive technical overview of the core chemical properties of this compound. We will move beyond a simple recitation of data, offering insights into the experimental validation of these properties and the scientific rationale behind the analytical methodologies employed. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective application and characterization of this versatile biochemical.

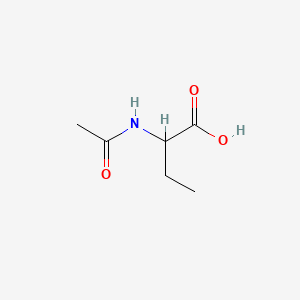

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is systematically known as 2-acetamidobutanoic acid.[][4] The "DL" designation signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

| Identifier | Value | Reference |

| IUPAC Name | 2-acetamidobutanoic acid | [][4] |

| Synonyms | 2-Acetamidobutyric Acid, N-Acetyl-DL-2-aminobutyric Acid | [2][5] |

| CAS Number | 7211-57-6 (primary), 7682-14-6 (alternative) | [1][][4][5] |

| Molecular Formula | C₆H₁₁NO₃ | [1][6] |

| Molecular Weight | 145.16 g/mol | [1][6][7] |

| Canonical SMILES | CCC(C(=O)O)NC(=O)C | [] |

| InChI Key | WZVZUKROCHDMDT-UHFFFAOYSA-N | [] |

graph "Ac_DL_Abu_OH_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.5,-0.866!"]; O2 [label="OH", pos="0.5,-0.866!"]; C2 [label="Cα", pos="0.866,0.5!"]; H_alpha [label="H", pos="0.866,1.2!"]; N [label="N", pos="1.732,0!"]; H_amide [label="H", pos="1.732,-0.7!"]; C_acetyl [label="C", pos="2.598,0.5!"]; O_acetyl [label="O", pos="2.598,1.2!"]; C_methyl_acetyl [label="CH₃", pos="3.464,0!"]; C_beta [label="Cβ", pos="0,1.5!"]; H2_beta [label="H₂", pos="-0.7,1.5!"]; C_gamma [label="Cγ", pos="0,2.5!"]; H3_gamma [label="H₃", pos="-0.7,2.5!"];

// Bonds C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- H_alpha [label=""]; C2 -- N [label=""]; N -- H_amide [label=""]; N -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label=""]; C_acetyl -- C_methyl_acetyl [label=""]; C2 -- C_beta [label=""]; C_beta -- C_gamma [label=""]; }

Figure 1: 2D Chemical Structure of this compound.

Section 2: Physicochemical Properties

The physical state and solubility of this compound are critical parameters for its handling, storage, and application in various experimental setups, particularly for solution-phase assays and peptide synthesis.

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 130.0 - 134.0 °C | [2][5] |

| Solubility | Slightly soluble in water | [5] |

| Density | 1.129 g/cm³ | [] |

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity, structure, and purity. The protocols described below are designed to be self-validating, providing a robust framework for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. The proton (¹H) NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.

¹H NMR Data (400 MHz, Methanol-d₄) [8]

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |

| 0.97 | Triplet (t) | 3H | -CH₃ (γ-position) | The terminal methyl group protons are split into a triplet by the adjacent two β-protons. |

| 1.65-1.93 | Multiplet (m) | 2H | -CH₂- (β-position) | These methylene protons are split by both the α-proton and the γ-methyl protons, resulting in a complex multiplet. |

| 1.99 | Singlet (s) | 3H | Acetyl -CH₃ | The protons of the acetyl group's methyl are isolated and thus appear as a sharp singlet. |

| 4.29 | Quartet (q) | 1H | α-CH | The alpha-proton is adjacent to the three protons of the γ-methyl group, leading to a quartet. A typographical error in the source likely intended to reference splitting by the beta-protons, which would result in a triplet. However, the provided data is quartet. |

Predicted ¹³C NMR Chemical Shifts

-

Carboxyl Carbon (C=O): ~175-180 ppm

-

Amide Carbonyl (C=O): ~170-175 ppm

-

Alpha-Carbon (Cα): ~55-60 ppm

-

Acetyl Methyl Carbon: ~20-25 ppm

-

Beta-Carbon (Cβ): ~25-30 ppm

-

Gamma-Carbon (Cγ): ~10-15 ppm

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, D₂O) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., Methanol-d₄ at 3.31 ppm).

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce proton connectivity.

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Amide | N-H stretch | 3200 - 3400 | Medium |

| Alkyl | C-H stretch | 2850 - 2960 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Amide I | C=O stretch | 1630 - 1680 | Strong |

| Amide II | N-H bend | 1510 - 1570 | Medium-Strong |

Rationale: The presence of both a carboxylic acid and a secondary amide group will lead to characteristic, strong absorptions in the carbonyl region (1630-1725 cm⁻¹). The broad O-H stretch and the distinct N-H stretch are also key identifiers.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Analysis: The resulting spectrum (in % Transmittance or Absorbance) is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expected Mass Spectrometric Data

-

Molecular Ion Peak: For a molecular weight of 145.16 g/mol , a high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode would be expected to show a prominent protonated molecular ion ([M+H]⁺) at an m/z of approximately 146.081.

-

Key Fragmentation Pathways: Collision-induced dissociation (CID) would likely lead to characteristic fragments. Common fragmentation patterns for N-acetylated amino acids include:

-

Loss of H₂O: [M+H - 18]⁺

-

Loss of CO₂ (from carboxyl group): [M+H - 44]⁺

-

Cleavage of the Cα-Cβ bond: Loss of an ethyl radical.

-

Formation of an acylium ion: Cleavage of the N-Cα bond.

-

Figure 3: A potential fragmentation pathway for this compound in MS/MS.

Section 4: Synthesis and Reactivity

This compound is typically synthesized via the acetylation of its parent amino acid, DL-2-aminobutyric acid.

General Synthesis Procedure [8]

-

Dissolution: DL-2-aminobutyric acid (1.0 eq) is dissolved or suspended in a suitable solvent, such as glacial acetic acid.

-

Acetylation: Acetic anhydride (1.5 eq) is added slowly to the mixture. Acetic anhydride serves as both the acetylating agent and a dehydrating agent to drive the reaction forward.

-

Reaction: The mixture is heated (e.g., to 100 °C) for a period (e.g., 2 hours) to ensure complete reaction.

-

Workup: The solvent is removed under reduced pressure (vacuum evaporation). The resulting solid residue is then suspended in a non-polar solvent like ethyl acetate or washed with ether to remove unreacted acetic anhydride and acetic acid by-product.

-

Isolation: The purified solid product is collected by filtration and dried.

Chemical Stability

This compound is chemically stable under standard ambient conditions (room temperature). It should be stored in a tightly sealed container in a dry, well-ventilated place. Incompatible materials include strong oxidizing agents.

Figure 4: Overview of the synthesis process for this compound.

Section 5: Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool for researchers:

-

Peptide Synthesis: As a building block, it is used to create peptides with modified properties. The acetyl cap can increase stability and alter receptor binding affinity.[][12]

-

Proteomics Research: It can be used as a standard in mass spectrometry-based proteomics to study post-translational modifications, specifically N-terminal acetylation.[1]

-

Drug Discovery: Serves as a scaffold or component in the design of novel peptidomimetics and small molecule therapeutics.[2]

Section 6: Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation[5][7] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[5][7] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[5] |

Precautionary Measures:

-

P280: Wear protective gloves and eye/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Handle in a well-ventilated area or under a chemical fume hood.

References

-

N-Acetyl-DL-2-aminobutyric Acid, min 97% (T), 1 gram. (n.d.). Biolab Inc. [Link]

-

Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). (n.d.). Cheméo. [Link]

-

Safety Data Sheet: DL-2-Aminobutyric acid. (2024). Carl ROTH. [Link]

-

Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657. (n.d.). PubChem. [Link]

-

2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107. (n.d.). PubChem. [Link]

-

D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691. (n.d.). PubChem. [Link]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]

-

Hydroxide. (n.d.). Wikipedia. [Link]

-

dl-2-Aminobutyric acid. (n.d.). NIST WebBook. [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-Acetyl-DL-2-aminobutyric Acid | 7211-57-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound (7682-14-6) for sale [vulcanchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH)

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), a compound of interest in peptide chemistry and drug development.[] We will delve into a field-proven synthesis protocol, explaining the chemical rationale behind each step, and present a multi-faceted analytical workflow for the unambiguous structural confirmation and purity assessment of the final product.

Introduction: The Significance of this compound

N-Acetyl-DL-2-aminobutyric acid is an acetylated derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid (Abu).[] The incorporation of non-standard amino acids like Abu into peptide sequences is a critical strategy in medicinal chemistry. The ethyl group at the α-carbon of Abu can introduce conformational constraints, influencing the peptide's secondary structure, such as promoting the formation of β-turns or helical conformations.[2] Furthermore, the presence of the D-enantiomer in the DL-racemic mixture can significantly enhance resistance to proteolytic degradation, as native proteases are stereospecific for L-amino acids.[2] The N-terminal acetylation of this amino acid serves to neutralize the positive charge of the N-terminus, which can be crucial for mimicking natural proteins or improving the pharmacokinetic properties of a peptide therapeutic.

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is typically achieved through the N-acetylation of DL-2-aminobutyric acid using acetic anhydride. This method is efficient, high-yielding, and readily scalable for laboratory and potential pilot-plant production.

Chemical Rationale and Mechanistic Insight

The core of this synthesis is a nucleophilic acyl substitution reaction. The amino group (-NH2) of DL-2-aminobutyric acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps result in the formation of the stable amide bond of this compound and acetic acid as a byproduct. The use of acetic acid as a solvent is advantageous as it maintains a slightly acidic environment and is compatible with the reactants and products. Heating the reaction mixture to 100°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[3]

Detailed Experimental Protocol

Materials:

-

DL-2-aminobutyric acid (CAS 2835-81-6)

-

Acetic anhydride (CAS 108-24-7)[3]

-

Glacial acetic acid

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve DL-2-aminobutyric acid in a minimal amount of glacial acetic acid.[3]

-

Slowly add acetic anhydride (1.5 equivalents) dropwise to the solution while stirring.[3] An exothermic reaction may be observed.

-

Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for 2 hours to ensure the reaction goes to completion.[3]

-

After cooling to room temperature, remove the acetic acid and excess acetic anhydride by vacuum evaporation. This will yield a solid residue.[3]

-

Suspend the solid residue in ethyl acetate and filter the mixture. This step helps to remove some of the more soluble impurities.[3]

-

Wash the collected solid (the filter cake) with diethyl ether to remove any remaining unreacted starting materials and by-products.[3]

-

Dry the final product under vacuum to obtain N-Acetyl-DL-2-aminobutyric acid as a white to off-white solid. A typical yield for this reaction is around 95%.[3]

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to the Structural Analysis of 2-Acetamidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Molecular Architecture of a Key Chiral Building Block

2-Acetamidobutanoic acid, also known as N-acetyl-α-aminobutyric acid, is a chiral carboxylic acid that serves as a valuable building block in synthetic organic chemistry and drug development. Its structure, featuring an acetamido group at the alpha-position to a carboxylic acid, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 2-acetamidobutanoic acid, offering both theoretical insights and practical protocols for its characterization.

Section 1: Physicochemical and Spectroscopic Fingerprints

A foundational aspect of structural analysis is the determination of the molecule's fundamental physicochemical properties and its characteristic spectroscopic signatures.

Core Physicochemical Properties

The intrinsic properties of 2-acetamidobutanoic acid dictate its behavior in various chemical and biological systems. These parameters are crucial for sample handling, purification, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Melting Point | 125-128 °C | N/A |

| Appearance | White crystalline solid | N/A |

| Solubility | Soluble in water and polar organic solvents. | N/A |

| pKa (carboxyl) | ~3-4 | N/A |

Synthesis of 2-Acetamidobutanoic Acid

The most common laboratory synthesis of 2-acetamidobutanoic acid involves the N-acetylation of 2-aminobutanoic acid. This reaction is typically carried out by treating the amino acid with acetic anhydride in a suitable solvent, often under basic conditions to neutralize the newly formed acetic acid.[2]

-

Dissolution: Dissolve 2-aminobutanoic acid in an aqueous solution of sodium bicarbonate.

-

Acetylation: Slowly add acetic anhydride to the solution while stirring vigorously at room temperature. The reaction is exothermic and should be controlled.

-

Acidification: After the reaction is complete (as monitored by thin-layer chromatography), acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Section 2: Elucidating the Molecular Connectivity and Three-Dimensional Structure

A combination of spectroscopic techniques is employed to determine the precise arrangement of atoms within the 2-acetamidobutanoic acid molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Characterization

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The proton NMR spectrum of 2-acetamidobutanoic acid reveals the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.95 | Triplet | 3H | -CH₂CH₃ |

| ~1.75 | Multiplet | 2H | -CH₂ CH₃ |

| ~2.05 | Singlet | 3H | -NHC(O)CH₃ |

| ~4.50 | Multiplet | 1H | -CH (NHAc)COOH |

| ~6.50 | Broad Singlet | 1H | -NH C(O)CH₃ |

| ~10.0 | Broad Singlet | 1H | -COOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-acetamidobutanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~10 | -CH₂C H₃ |

| ~23 | -C H₂CH₃ |

| ~25 | -NHC(O)C H₃ |

| ~55 | -C H(NHAc)COOH |

| ~171 | -NHC (O)CH₃ |

| ~175 | -C OOH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural features.

ESI is a soft ionization technique that is well-suited for polar molecules like 2-acetamidobutanoic acid. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Expected ESI-MS Data:

-

Positive Ion Mode: m/z = 146.08 ([C₆H₁₁NO₃ + H]⁺)

-

Negative Ion Mode: m/z = 144.06 ([C₆H₁₁NO₃ - H]⁻)

For GC-MS analysis, 2-acetamidobutanoic acid typically requires derivatization to increase its volatility. A common method is silylation, which converts the carboxylic acid and amide protons to trimethylsilyl (TMS) ethers and amides, respectively.

-

Derivatization: To a dried sample of 2-acetamidobutanoic acid, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-80°C for 30-60 minutes.

-

GC Separation: Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the analyte from any byproducts.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion of the derivatized compound and a characteristic fragmentation pattern.

The fragmentation of the silylated derivative will be complex. Key fragments would likely arise from the loss of a methyl group from a TMS group (M-15), the loss of the TMS group itself (M-73), and cleavage of the carbon-carbon bonds in the butanoic acid backbone.

Chiral Analysis: Separating the Enantiomers

Since 2-acetamidobutanoic acid is a chiral molecule, it exists as two non-superimposable mirror images (enantiomers): (R)-2-acetamidobutanoic acid and (S)-2-acetamidobutanoic acid. Distinguishing and separating these enantiomers is crucial, especially in drug development, as they can have different biological activities.

Chiral HPLC is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating N-acylated amino acids.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: The separated enantiomers are detected using a UV detector, typically at a wavelength where the amide or carboxyl group absorbs (around 210 nm).

Section 3: Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive structural analysis of 2-acetamidobutanoic acid. The following workflow diagram illustrates the key steps and their logical progression.

Section 4: Conclusion and Future Perspectives

The structural analysis of 2-acetamidobutanoic acid is a multi-faceted process that relies on a suite of powerful analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, while mass spectrometry confirms its molecular weight and offers insights into its fragmentation behavior. For a complete understanding, chiral analysis is indispensable to differentiate and quantify its enantiomers.

As synthetic methodologies and analytical instrumentation continue to advance, the structural characterization of molecules like 2-acetamidobutanoic acid will become even more precise and efficient. Future research may focus on the development of novel chiral stationary phases for more rapid and efficient enantiomeric separations, as well as the application of advanced mass spectrometry techniques for more detailed fragmentation studies. A definitive single-crystal X-ray diffraction study would provide the ultimate confirmation of its three-dimensional structure in the solid state. These ongoing efforts will further empower researchers to utilize this versatile building block with greater confidence and precision in the design and synthesis of next-generation pharmaceuticals and other functional materials.

References

- Chapkanov, A. G., Dzimbova, T. A., & Ivanova, B. B. (2018). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of Chemical Technology and Metallurgy, 53(5), 923-930.

- Hirose, T., et al. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analyst, 148(24), 6648-6655.

-

Biological Magnetic Resonance Bank. (n.d.). DL-2-Aminobutyric Acid. BMRB Entry bmse000390. Retrieved from [Link]

-

Nacalai USA. (2023, November 14). Simultaneous Separation and Identification of All Structural Isomers and Enantiomers of Aminobutyric Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 306107, 2-(Acetylamino)butanoic acid. Retrieved January 6, 2026 from [Link].

- de Graaf, R. A., et al. (2011). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo: a practical guide. NMR in Biomedicine, 24(8), 941-955.

- Wang, Y., et al. (2001).

- Ueji, S., et al. (2005). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 6(3), 115-126.

- Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6009.

- Yasukawa, K., et al. (2011). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids.

- Smits, D., et al. (2020). Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. Crystals, 10(12), 1113.

-

NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (n.d.). 4-Acetamidobutanoic acid (FDB023214). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Acetamido-2-aminobutanoic acid (HMDB0031411). Retrieved from [Link]

-

mzCloud. (n.d.). L 2 Aminobutyric acid. Retrieved from [Link]

- Stanković, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1731.

-

Wikipedia. (n.d.). α-Aminobutyric acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. Retrieved January 6, 2026 from [Link].

- Kaluthanthiri, N. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

- Nageswari, S., et al. (2018). STUDY ON THE MOLECULAR STRUCTURE, SPECTROSCOPIC ANALYSIS AND DFT ANALYSIS OF N-FORMYL-DL-ALPHA-AMINOBUTYRIC ACID. Journal of Applied Phycology, 10(4), 199-219.

-

MassBank. (n.d.). L-2-Aminobutyric acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M+H]+. Retrieved from [Link]

Sources

N-Acetyl-DL-2-aminobutyric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 7211-57-6

Introduction

N-Acetyl-DL-2-aminobutyric acid, with the CAS number 7211-57-6, is a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid.[1][2][3][4] The introduction of an acetyl group to the nitrogen atom of the amino acid backbone can significantly alter its chemical and biological properties. While research specifically focused on N-Acetyl-DL-2-aminobutyric acid is not extensive, its structural relationship to other N-acetylated amino acids and neurotransmitters suggests its potential significance in various scientific domains, from peptide chemistry to neuroscience. This guide provides an in-depth technical overview of its synthesis, characterization, and potential applications for researchers, scientists, and professionals in drug development.

N-acetylation is a ubiquitous post-translational modification in eukaryotes, affecting a vast number of proteins.[1][2][5] This modification, catalyzed by N-terminal acetyltransferases (NATs), plays a critical role in protein stability, localization, and interaction.[5][6] The study of individual N-acetylated amino acids like N-Acetyl-DL-2-aminobutyric acid can, therefore, provide valuable insights into these fundamental biological processes.

Chemical and Physical Properties

N-Acetyl-DL-2-aminobutyric acid, also known as 2-Acetamidobutyric Acid, is a white to off-white crystalline powder.[6] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7211-57-6 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO₃ | [1][2][4] |

| Molecular Weight | 145.16 g/mol | [1][2][4] |

| Appearance | White to almost white powder/crystal | [6] |

| Melting Point | 130.0 to 134.0 °C | [6] |

| Purity | Typically ≥97% | [2][4][6] |

| Solubility | Slightly soluble in water. |

Synthesis of N-Acetyl-DL-2-aminobutyric Acid

The most common and straightforward method for the synthesis of N-Acetyl-DL-2-aminobutyric acid is through the acetylation of DL-2-aminobutyric acid using acetic anhydride.[5] This reaction is a classic example of N-acylation of an amino acid.

Experimental Protocol:

Materials:

-

DL-2-aminobutyric acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as a solvent)

-

Ethyl acetate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-2-aminobutyric acid in a minimal amount of glacial acetic acid. The use of acetic acid as a solvent ensures a homogenous reaction mixture.

-

Acetylation: Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the stirring solution. An exothermic reaction may be observed.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 100°C for 2-3 hours. Heating ensures the completion of the acylation reaction.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid and any excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Precipitation and Washing: To the resulting residue, add ethyl acetate to precipitate the N-Acetyl-DL-2-aminobutyric acid. Break up any lumps and filter the solid using a Büchner funnel. Wash the solid with cold ethyl acetate followed by diethyl ether to remove any remaining impurities. The use of less polar solvents like ethyl acetate and diethyl ether helps in precipitating the more polar product and washing away non-polar impurities.

-

Drying: Dry the purified N-Acetyl-DL-2-aminobutyric acid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Caption: Workflow for the synthesis of N-Acetyl-DL-2-aminobutyric acid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-Acetyl-DL-2-aminobutyric acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of N-Acetyl-DL-2-aminobutyric acid and for its quantification in various matrices. Since the compound lacks a strong chromophore, derivatization is often employed for UV or fluorescence detection.[7]

Hypothetical HPLC Method (Pre-column Derivatization with OPA):

-

Derivatizing Agent: o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.05 M Sodium phosphate buffer, pH 7.2.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Sample Preparation: React the sample with the OPA reagent in a borate buffer for a short incubation period before injection.

Gas Chromatography (GC)

GC can also be used for the analysis of N-Acetyl-DL-2-aminobutyric acid, typically after derivatization to increase its volatility.

Hypothetical GC-FID Method:

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Detector: Flame Ionization Detector (FID) at 300°C.

-

Sample Preparation: The dried sample is reconstituted in a suitable solvent (e.g., pyridine) and reacted with the derivatizing agent at an elevated temperature (e.g., 70°C) prior to injection.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expected signals would include a triplet for the methyl protons of the ethyl group, a multiplet for the methylene protons of the ethyl group, a singlet for the acetyl methyl protons, and a multiplet for the alpha-proton. The amide proton would also be visible.

-

¹³C-NMR: Signals corresponding to the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha-carbon, and the carbons of the ethyl group would be expected.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amide, C=O stretching from both the amide and carboxylic acid, and C-H stretching from the alkyl groups.

Potential Applications in Research and Drug Development

Building Block in Peptide Synthesis

DL-2-Aminobutyric acid is utilized in peptide synthesis, and its N-acetylated form can serve as a protected building block or be incorporated into peptidomimetics.[8] The acetyl group can influence the conformational properties of the resulting peptide and its resistance to enzymatic degradation.

Neuroscience Research

Given the structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, N-acetylated derivatives of aminobutyric acids are of interest in neuroscience.[9][10] While N-Acetyl-DL-2-aminobutyric acid itself has not been extensively studied, related compounds like N-Acetyl-γ-aminobutyric acid are known metabolic intermediates in an alternative GABA synthesis pathway.[11] Research could explore if N-Acetyl-DL-2-aminobutyric acid or its metabolites can modulate GABAergic neurotransmission.

Caption: Potential modulation of a GABAergic synapse by related compounds.

Metabolic Studies

N-acylated amino acids are increasingly recognized as signaling molecules in various metabolic pathways.[12] For instance, β-aminoisobutyric acid, a structurally related compound, is involved in the regulation of carbohydrate and lipid metabolism.[13][14] Investigating the metabolic fate of N-Acetyl-DL-2-aminobutyric acid and its effects on cellular metabolism could reveal novel biological functions.

Safety and Handling

According to available safety data sheets, N-Acetyl-DL-2-aminobutyric acid is considered hazardous.[15] It can cause skin and serious eye irritation, and may cause respiratory irritation.[15]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if you feel unwell.

-

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

N-Acetyl-DL-2-aminobutyric acid is a readily synthesizable derivative of DL-2-aminobutyric acid. While specific research on this compound is limited, its chemical nature as an N-acetylated amino acid places it at the intersection of several important fields of research, including peptide chemistry, neuroscience, and metabolomics. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related molecules. Further investigation is warranted to fully elucidate its biological role and potential applications.

References

-

LabSolutions. N-Acetyl-DL-2-aminobutyric Acid. [Link]

-

Wikipedia. N-Acetyl-γ-aminobutyric acid. [Link]

-

Tavassoly, A., et al. (2023). Physiology, GABA. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Szymańska, E., et al. (2015). A role of GABA analogues in the treatment of neurological diseases. Expert Opinion on Therapeutic Patents, 25(2), 1-13. [Link]

-

Jan, A., et al. (2023). GABA Receptor. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Wikipedia. Gamma-Aminobutyric acid. [Link]

-

AsapSCIENCE. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

-

Reddy, D. S. (2023). Biochemistry, Gamma Aminobutyric Acid. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Pereira, C., et al. (2022). Developing GC and HPLC methods for the γ-aminobutyric acid quantification in rice samples. Sciforum. [Link]

-

Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biochemistry (Moscow), 84(11), 1337-1347. [Link]

-

Fisher Scientific. TCI America™ N-Acetyl-DL-2-aminobutyric Acid 97.0+%. [Link]

-

Wang, T., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Journal of Translational Medicine, 23(1), 1-15. [Link]

- CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography.

-

Ratanatriwong, P., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Journal of the Medical Association of Thailand, 99 Suppl 7, S148-S155. [Link]

-

GL Sciences Inc. Simultaneous Analysis of Gamma Aminobutyric Acid (GABA) and 17 Amino Acid Components. [Link]

-

Li, D., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1188928. [Link]

-

Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4368. [Link]

-

PubChem. (-)-2-Aminobutyric acid. [Link]

Sources

- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 2. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Protein Acetylation Mechanisms and Research Methods - Creative Proteomics [creative-proteomics.com]

- 6. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. The role and the mechanism of γ-aminobutyric acid during central nervous system development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GABA - Wikipedia [en.wikipedia.org]

- 11. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 12. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]

- 14. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 15. cenmed.com [cenmed.com]

An In-depth Technical Guide to N-Acetyl-DL-2-aminobutyric Acid (Ac-DL-Abu-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH), a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid, is a compound of significant interest in the fields of synthetic peptide chemistry, biochemical research, and pharmaceutical development.[][2] Its structural modification, the acetylation of the amino group, imparts unique properties that make it a valuable tool for researchers. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its applications in various research and development endeavors.

Physicochemical Properties

This compound is a white crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C6H11NO3 | [][3] |

| Molecular Weight | 145.16 g/mol | [3][4] |

| IUPAC Name | 2-acetamidobutanoic acid | [][3] |

| Synonyms | 2-(Acetylamino)butanoic acid, this compound | [] |

| CAS Number | 7682-14-6, 7211-57-6 | [][3] |

| Density | 1.129 g/cm³ | [] |

| Melting Point | 129-136 °C | [2] |

| Storage Conditions | 2-8°C | [] |

Synthesis Protocol

The following is a representative protocol for the synthesis of N-Acetyl-DL-2-aminobutyric acid from DL-2-aminobutyric acid and acetic anhydride. This method is based on a general procedure for the N-acetylation of amino acids.[5]

Materials:

-

Acetic anhydride

-

Glacial acetic acid

-

Ethyl acetate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-2-aminobutyric acid in a suitable amount of glacial acetic acid.

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride to the solution. An exothermic reaction may occur, so controlled addition is crucial.

-

Reaction: Heat the reaction mixture to 100°C and maintain this temperature with continuous stirring for approximately 2 hours to ensure the reaction goes to completion.[5]

-

Solvent Removal: After the reaction is complete, remove the glacial acetic acid using a rotary evaporator under reduced pressure. This will yield a solid residue.

-

Purification: Suspend the resulting solid residue in ethyl acetate and filter the mixture.[5]

-

Washing: Wash the collected solid with diethyl ether to remove any unreacted starting materials and byproducts.[5]

-

Drying: Dry the final product, N-Acetyl-DL-2-aminobutyric acid, in a vacuum oven to obtain a purified solid.

Rationale for Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid is an effective solvent for amino acids and is compatible with the acetic anhydride reagent.

-

Acetic Anhydride as Acetylating Agent: Acetic anhydride is a strong and readily available acetylating agent that reacts efficiently with the amino group of the amino acid.

-

Heating to 100°C: This temperature provides sufficient energy to drive the reaction to completion in a reasonable timeframe without causing significant degradation of the product.

-

Ethyl Acetate and Diethyl Ether for Washing: These solvents are used to remove impurities. The product has limited solubility in these solvents, while many of the potential byproducts and unreacted starting materials are more soluble, allowing for effective purification by washing.

Applications in Research and Drug Development

This compound and its enantiomeric forms serve as valuable building blocks and research tools in several scientific domains:

-

Peptide Chemistry: As an unnatural amino acid derivative, it can be incorporated into peptide sequences to study protein structure and function.[] The acetyl group can influence the peptide's conformation and stability.

-

Pharmaceutical Development: It is utilized as a precursor in the synthesis of various pharmaceuticals.[2] Specifically, the enantiomer (S)-2-aminobutyric acid, which can be obtained from the resolution of the DL-form, is a key building block for the antiepileptic drug levetiracetam.[8]

-

Biochemical Research: This compound is employed in studies investigating amino acid metabolism and protein synthesis, aiding researchers in understanding cellular functions and disease mechanisms.[2]

-

Neuroprotective Studies: The D-enantiomer, Acetyl-D-α-aminobutyric acid, has shown potential in neuroprotective studies and is used in the development of therapeutic agents for neurological disorders.[2]

Experimental Workflow: Enzymatic Resolution of N-Acetyl-DL-2-aminobutyric Acid

The separation of the D- and L-enantiomers of N-Acetyl-DL-2-aminobutyric acid is crucial for many pharmaceutical applications. Enzymatic resolution using acylase is a common and effective method.

Caption: Workflow for the enzymatic resolution of this compound.

References

- Preparation of (s)-2-aminobutyric acid.

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (7682-14-6) for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6 [chemicalbook.com]

- 6. goldbio.com [goldbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of Ac-DL-Abu-OH

Abstract

N-acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is an amino acid derivative with growing interest in pharmaceutical and biochemical research, notably as a building block in peptide synthesis and as a potential stabilizing agent in therapeutic formulations.[] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters fundamentally influence formulation design, bioavailability, and shelf-life. This guide provides an in-depth analysis of the core principles and methodologies for characterizing the solubility and stability of this compound, grounded in authoritative regulatory standards and field-proven experimental protocols.

Introduction to this compound

This compound, with the IUPAC name 2-acetamidobutanoic acid, is a derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid.[][2] The introduction of an acetyl group to the amine modifies the molecule's polarity, hydrogen bonding capacity, and overall chemical behavior. Its molecular formula is C₆H₁₁NO₃ with a molecular weight of approximately 145.16 g/mol .[3] While specific applications are still under exploration, its utility is recognized in peptide chemistry and structural protein analysis.[] A thorough characterization is the first critical step in unlocking its full potential in drug development.

Physicochemical Properties Summary

| Property | Value/Information | Source(s) |

| IUPAC Name | 2-acetamidobutanoic acid | [] |

| Synonyms | This compound, 2-Acetamidobutyric Acid | [][3] |

| CAS Number | 7682-14-6 / 7211-57-6 | [][3] |

| Molecular Formula | C₆H₁₁NO₃ | [3] |

| Molecular Weight | ~145.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130.0 to 134.0 °C | [4] |

| Solubility | Slightly soluble in water | [4] |

| Storage | 2-8°C Recommended | [] |

Solubility Profiling: Principles and Protocols

Solubility is a critical determinant of a drug candidate's developability, influencing everything from formulation possibilities to in-vivo absorption.[5][6] For this compound, determining its solubility in various aqueous and organic media is essential. Two primary types of solubility are typically measured: thermodynamic and kinetic.[6][7]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[7] This is the most accurate and relevant measure for formulation development. The Shake-Flask method is the gold standard for this determination.[7]

Rationale for Method Choice: The Shake-Flask method directly measures the equilibrium state between the undissolved solid and the saturated solution, providing a true representation of the compound's intrinsic solubility.[8] This avoids the supersaturation artifacts that can occur in kinetic assays.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound solid to a series of vials containing the chosen solvents (e.g., purified water, pH 1.2 HCl, pH 6.8 phosphate buffer, methanol). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[7]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully withdraw an aliquot from the supernatant. It is critical to separate the liquid and solid phases without disturbing the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]

-

Quantification: Dilute the filtered supernatant as needed and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][8]

-

Reporting: Express solubility in units of mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[6] It is a high-throughput method often used in early drug discovery for rapid screening.[5]

Rationale for Method Choice: While less precise than thermodynamic solubility, kinetic assays are fast and require minimal compound, making them ideal for initial assessments where hundreds of compounds may be screened.[5][6] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[9]

Experimental Protocol: Kinetic Solubility via Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS) to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <5%) to minimize co-solvent effects.

-

Precipitation Measurement: Immediately after addition, measure the turbidity (light scattering) of each well using a laser nephelometer.[9]

-

Data Analysis: The concentration at which the light scattering signal significantly increases above the background is reported as the kinetic solubility.

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] It is essential for determining shelf-life and storage conditions.[12]

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating analytical method (SIAM) .[13] The goal of stress testing is to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[14] This process is mandated by ICH guidelines (specifically Q1A) and is crucial for validating that the chosen analytical method can separate the intact drug from its degradants.[15] A degradation of 5-20% is generally considered optimal for this purpose.[15]

Workflow for Forced Degradation and SIAM Development

Sources

- 2. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. rheolution.com [rheolution.com]

- 10. japsonline.com [japsonline.com]

- 11. ijcrt.org [ijcrt.org]

- 12. www3.paho.org [www3.paho.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

- 15. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ac-DL-Abu-OH

Abstract

N-acetyl-DL-α-aminobutyric acid (Ac-DL-Abu-OH) is a structurally simple, modified amino acid that holds potential for biological activity. As a non-proteinogenic amino acid derivative, its mechanism of action is not immediately apparent and requires a systematic, hypothesis-driven investigative approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously uncover the biological function and mechanism of action (MoA) of this compound. We will move from foundational structural analysis to detailed, tiered experimental protocols, emphasizing the causal logic behind each step. This document serves as a roadmap for characterizing novel compounds of this class, ensuring scientific rigor and generating a robust, translatable dataset.

Introduction: Deconstructing this compound

This compound, with the chemical name 2-Acetamidobutanoic acid, is a synthetic derivative of α-aminobutyric acid (AABA).[1][2] AABA itself is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during standard translation. It serves as an intermediate in metabolic pathways, notably in methionine metabolism.[3][4] Understanding the constituent parts of this compound provides the basis for our mechanistic hypotheses:

-

α-Aminobutyric Acid (AABA) Core: AABA is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA) and has been investigated as a biomarker for various conditions, including liver injury, sepsis, and depression.[5] Lower levels of AABA have been associated with frailty in older adults, suggesting a role in metabolic health and muscle function.[5] Recent research also indicates AABA may constrain inflammation by reprogramming macrophage metabolism.[6]

-

N-acetylation: The addition of an acetyl group to the N-terminus of an amino acid is a common biological modification that can profoundly alter a molecule's properties.[7] N-acetylation neutralizes the positive charge of the amino group, increasing hydrophobicity.[8][9] This change can affect a molecule's ability to cross cell membranes, interact with proteins, and resist degradation.[7][10] For example, the acetylation of L-leucine allows it to be transported by the monocarboxylate transporter, turning it into an effective drug for neurological disorders, whereas leucine itself is not.[11]

-

DL-Racemic Mixture: The presence of both D and L stereoisomers means the compound is not stereospecific. Biological systems, particularly enzymes and transporters, are often highly stereoselective.[11] Therefore, it is plausible that only one isomer is active, or that the two isomers have different, potentially opposing, effects.

Based on this structural analysis, we can formulate three primary mechanistic hypotheses for the action of this compound.

Primary Mechanistic Hypotheses

The biological activity of this compound likely stems from one or more of the following interactions:

-

Hypothesis 1: Competitive or Allosteric Enzyme Inhibition. this compound may act as an analogue of a natural amino acid or N-acetylated substrate, competitively or non-competitively inhibiting an enzyme involved in amino acid metabolism or signaling.[12][13]

-

Hypothesis 2: Interference with Cellular Transport. The modified structure may allow this compound to interact with amino acid or monocarboxylate transporters, either as a substrate or as an inhibitor, thereby disrupting the cellular uptake of essential nutrients.[14][15]

-

Hypothesis 3: Pro-drug and Metabolic Modulator. The compound may be transported into the cell and subsequently hydrolyzed to release AABA and acetate. The resulting increase in intracellular AABA could then modulate downstream pathways, such as inflammatory responses or metabolic signaling.[11][16]

The following sections outline a logical, tiered experimental workflow to systematically test these hypotheses.

Tier 1: Foundational In Vitro Characterization

The initial phase focuses on identifying direct molecular interactions in a cell-free environment. This approach is crucial for determining if this compound has a direct target without the complexities of cellular transport, metabolism, and signaling cascades.

Hypothesis 1: Enzyme Inhibition Screening

The core principle here is to test this compound against a panel of enzymes for which its structure suggests potential interaction.

Causality of Experimental Design: We select enzymes involved in the metabolism of structurally related molecules. Given that AABA is an intermediate in methionine metabolism and structurally similar to other key amino acids, enzymes in these pathways are logical primary targets. Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, representing another relevant class of targets.[17]

Experimental Protocol: Broad-Spectrum Enzyme Inhibition Assay

-

Enzyme Selection:

-

Amino Acid Metabolism Panel: Include aminotransferases, synthetases, and catabolic enzymes related to methionine, threonine, and branched-chain amino acid pathways.

-

N-Acetyltransferase/Deacetylase Panel: Include relevant N-terminal acetyltransferases (NATs) and lysine acetyltransferases (KATs) to test for inhibition of acetylation processes.[9]

-

Digestive Enzyme Panel: Include pancreatic α-amylase, α-glucosidase, and pancreatic lipase.[17]

-

-

Assay Setup:

-

Utilize commercially available fluorescence- or colorimetric-based assay kits for each enzyme.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

-

In a 96- or 384-well plate, add the enzyme, its specific substrate, and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Include positive control inhibitors for each enzyme and a vehicle control (solvent only).

-

-

Data Acquisition and Analysis:

-

Measure the rate of product formation or substrate depletion using a plate reader at appropriate wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percent inhibition against the log concentration of the inhibitor to determine the half-maximal inhibitory concentration (IC50). A potent "hit" is typically defined by an IC50 in the low micromolar to nanomolar range.

-

Determination of Inhibition Mechanism

If a significant inhibitory activity is identified, the next logical step is to determine the mechanism of this inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[18]

Experimental Protocol: Enzyme Kinetics Study

-

Assay Setup:

-

Select the enzyme that was significantly inhibited in the initial screen.

-

Set up a matrix of reactions in which the concentration of the substrate is varied across a range (e.g., 0.25x to 10x the Michaelis constant, K_M) in the presence of several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

-

Data Analysis:

-

Measure the initial reaction velocity (V_0) for each condition.

-

Generate a Lineweaver-Burk plot (1/V_0 vs. 1/[Substrate]) or a Michaelis-Menten plot.

-

Analyze the changes in K_M and the maximum velocity (V_max) to determine the inhibition type.[19]

-

Data Presentation: Summary of Enzyme Inhibition Kinetics

| Inhibitor Concentration | Apparent K_M (µM) | Apparent V_max (µmol/min) | Inhibition Type |

| 0 (Control) | Value | Value | N/A |

| 0.5 x IC50 | Value | Value | e.g., Competitive |

| 1.0 x IC50 | Value | Value | e.g., Competitive |

| 2.0 x IC50 | Value | Value | e.g., Competitive |

Tier 2: Cellular-Level Investigation

Once the potential for direct molecular interaction is assessed, the investigation must move into a cellular context to address hypotheses related to transport and metabolism.

Hypothesis 2: Cellular Uptake and Transporter Inhibition

Causality of Experimental Design: The N-acetylation and amino acid structure of this compound suggest it could be a substrate or inhibitor for amino acid transporters, which are often overexpressed in cancer cells, or for monocarboxylate transporters.[11][15] We must first determine if the compound can enter the cell and then identify the mechanism.

Experimental Protocol: Cellular Accumulation Assay

-

Cell Line Selection: Choose a cell line relevant to the potential therapeutic area (e.g., a cancer cell line like MCF7 or HeLa, or a neuronal cell line).[20]

-

Compound Labeling (Optional but Recommended): Synthesize a radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged version of this compound. If labeling is not feasible, intracellular concentration can be measured via LC-MS/MS.

-

Uptake Assay:

-

Plate cells in 24- or 48-well plates and allow them to adhere.

-

Incubate the cells with a fixed concentration of labeled this compound for various time points (e.g., 2, 5, 15, 30, 60 minutes).

-

At each time point, rapidly wash the cells with ice-cold buffer to stop uptake.

-

Lyse the cells and measure the intracellular concentration of the labeled compound using scintillation counting or fluorescence measurement, or quantify via LC-MS/MS.

-

-

Data Analysis: Plot intracellular concentration against time to determine the rate of uptake.

Experimental Protocol: Transporter Inhibition Assay

-

Assay Principle: This experiment tests whether this compound can compete with known substrates of specific amino acid transporters (like LAT1) or monocarboxylate transporters (MCTs).[21]

-

Assay Setup:

-

Select a known radiolabeled substrate for the transporter of interest (e.g., [³H]-Leucine for LAT1).

-

Incubate cells with the radiolabeled substrate in the presence of increasing concentrations of unlabeled this compound.

-

Include known inhibitors of the transporter as a positive control.

-

-

Data Analysis: Measure the uptake of the radiolabeled substrate. If this compound inhibits the transporter, you will see a dose-dependent decrease in the accumulation of the radiolabeled substrate. Calculate the IC50 of this compound for the inhibition of transport.

Mandatory Visualization: Cellular Uptake Workflow

Caption: Workflow for assessing cellular uptake and transporter inhibition.

Hypothesis 3: Metabolic Fate Analysis

Causality of Experimental Design: If the compound is taken up by cells, it is critical to determine if it remains intact or is metabolized. The hydrolysis of the acetyl group is a key potential metabolic step, releasing AABA to exert a biological effect. This aligns with a pro-drug hypothesis.[22]

Experimental Protocol: LC-MS/MS-Based Metabolite Identification

-

Cell Culture and Treatment: Incubate the selected cell line with a high concentration of unlabeled this compound (e.g., 10-50 µM) for an extended period (e.g., 1, 6, 24 hours).

-

Metabolite Extraction:

-

At each time point, wash the cells and then lyse them using a methanol/acetonitrile/water extraction buffer to precipitate proteins and extract small molecules.

-

Collect both the cell lysate and the culture medium for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

-

Develop a targeted method to specifically look for the parent compound (this compound, m/z 146.16) and its predicted primary metabolite (AABA, m/z 104.12).[23]

-

Also, perform an untargeted analysis to identify any other potential metabolites.

-

-

Data Analysis:

-

Quantify the relative amounts of this compound and AABA inside the cells and in the medium over time.

-

A decrease in the parent compound concurrent with an increase in AABA provides strong evidence for intracellular metabolism.

-

Mandatory Visualization: Hypothesized Metabolic Pathway

Caption: Proposed pro-drug activation pathway for this compound.

Tier 3: Phenotypic and Pathway Analysis

If the Tier 1 and 2 experiments yield positive results (i.e., the compound enters the cell and/or interacts with a target), the final step is to understand its functional consequences on cellular physiology.

Causality of Experimental Design: The choice of phenotypic assays should be guided by the results of the previous tiers. For example, if this compound is metabolized to AABA, and AABA is known to modulate macrophage function, then an assay measuring inflammatory cytokine production would be highly relevant.[6]

Experimental Protocol: Macrophage Activation Assay

-

Cell Model: Use a macrophage-like cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.

-

Experimental Setup:

-

Pre-treat macrophages with varying concentrations of this compound for several hours.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Include controls: untreated cells, LPS-only treated cells, and cells treated with AABA directly.

-

-

Endpoint Measurement:

-